![molecular formula C9H14O2 B13588013 rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one
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Overview
Description
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and well-defined stereochemistry. The presence of methoxy and methyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The methoxy and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. The goal is to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and other applications.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,4R,5S)-5-fluorobicyclo[2.2.1]heptan-2-one: Similar in structure but with a fluorine atom instead of a methoxy group.
(1R,4S)-Bicyclo[2.2.1]heptan-2-one: Lacks the methoxy and methyl groups, providing a simpler structure for comparison.
rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic structure and the presence of both methoxy and methyl groups. This combination imparts specific chemical properties and reactivity that can be leveraged in various scientific and industrial applications.
Q & A
Q. Basic: What are the common synthetic routes for rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one?
Answer:
The synthesis typically involves multi-step strategies:
Core Bicyclic Formation : Ring-closing reactions (e.g., Diels-Alder or photochemical cycloadditions) to construct the bicyclo[2.2.1]heptane framework.
Functionalization : Methoxy and methyl groups are introduced via alkylation or nucleophilic substitution at the 5-position. For example, methoxylation may use methyl iodide under basic conditions.
Racemic Resolution : Since the compound is racemic, chiral chromatography (e.g., using cellulose-based columns) or diastereomeric salt formation is employed post-synthesis to separate enantiomers .
Purification : Recrystallization or flash chromatography ensures high purity (>95%), critical for reproducibility in biological assays .
Q. Basic: Which analytical techniques are most effective for characterizing this compound’s stereochemistry?
Answer:
Key methods include:
- NMR Spectroscopy : 1H- and 13C-NMR to confirm substituent positions and coupling constants (e.g., NOESY for spatial proximity of protons).
- X-ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis.
- Chiral HPLC : To verify enantiomeric excess and resolve racemic mixtures using columns like Chiralpak IA or IB .
- Optical Rotation : Comparison with literature values to validate stereochemical configuration .
Q. Advanced: How does the stereochemistry at positions 1R, 4R, and 5S influence biological activity?
Answer:
The stereochemical arrangement dictates:
- Receptor Binding : Molecular docking studies show the 5S-methoxy group interacts with hydrophobic pockets in enzyme active sites (e.g., cytochrome P450 isoforms), altering inhibition potency.
- Metabolic Stability : The 1R,4R configuration reduces susceptibility to oxidative metabolism compared to diastereomers, as shown in microsomal stability assays .
- Comparative Data : Analogues with inverted stereochemistry (e.g., 1S,4S,5R) exhibit 10-fold lower activity in kinase inhibition assays, highlighting the importance of the specified configuration .
Q. Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., conflicting NOE signals or unexpected coupling constants) require:
Cross-Validation : Combine multiple techniques (e.g., 2D NMR, IR for functional groups, HRMS for molecular formula).
Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
Repeat Synthesis : Verify results using alternative synthetic pathways to rule out side products .
Collaborative Review : Consult databases like PubChem or NIST Chemistry WebBook for reference spectra .
Q. Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Below -20°C in airtight, light-resistant containers under inert gas (Ar/N2) to prevent oxidation.
- Solubility : Test in DMSO or ethanol (common solvents for biological assays) and confirm stability via periodic HPLC checks.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Refer to SDS for spill management and disposal .
Q. Advanced: How can computational methods predict the reactivity of this bicyclic ketone in nucleophilic additions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Identifies electron-deficient regions (e.g., the ketone at position 2) as sites for nucleophilic attack.
- MD Simulations : Trajectories predict steric hindrance from the 5-methyl group, explaining slower reaction rates with bulky nucleophiles.
- DFT Studies : Calculate activation energies for competing pathways (e.g., Grignard vs. organozinc additions) to optimize reaction conditions .
Q. Basic: What are the key differences between this compound and structurally similar bicyclic ketones?
Answer:
Q. Advanced: How to design experiments to assess enantiomer-specific effects in vitro?
Answer:
Enantiomer Separation : Use preparative chiral HPLC to isolate (1R,4R,5S) and (1S,4S,5R) forms.
Dose-Response Assays : Test both enantiomers in target assays (e.g., IC50 determination in enzyme inhibition).
ADME Profiling : Compare pharmacokinetics (e.g., Caco-2 permeability, plasma protein binding) to identify stereoselective differences.
Statistical Analysis : Apply ANOVA to confirm significant activity disparities (p < 0.05) .
Q. Basic: What are the critical parameters for optimizing yield in large-scale synthesis?
Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to minimize side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing intermediates.
- Temperature Control : Maintain -78°C for lithiation steps to prevent racemization.
- Workflow : Pilot studies using Design of Experiments (DoE) to identify key variables (e.g., stoichiometry, reaction time) .
Q. Advanced: What mechanistic insights explain unexpected byproducts in methoxylation reactions?
Answer:
Byproducts (e.g., demethylated or epoxidized derivatives) arise from:
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O2/c1-9(11-2)5-6-3-7(9)4-8(6)10/h6-7H,3-5H2,1-2H3/t6-,7-,9+/m1/s1 |
InChI Key |
SCVJVICHIOTNDR-BHNWBGBOSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2C[C@@H]1CC2=O)OC |
Canonical SMILES |
CC1(CC2CC1CC2=O)OC |
Origin of Product |
United States |
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